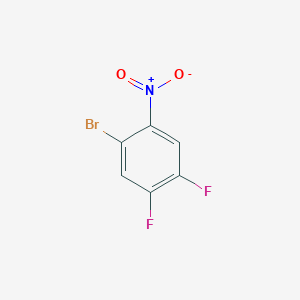

1-Bromo-4,5-difluoro-2-nitrobenzene

Descripción general

Descripción

1-Bromo-4,5-difluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivity in Ionic Liquids

1-Bromo-4,5-difluoro-2-nitrobenzene demonstrates unique reactivity in room temperature ionic liquids. Unlike in conventional non-aqueous solvents, radical anions of this compound, including similar derivatives like 1-bromo-4-nitrobenzene, show a different behavior in ionic liquids. This reactivity is evident from voltammetric measurements, revealing a DISP type mechanism leading to the formation of bromide ions and nitrobenzene radical anions. This phenomenon suggests that ionic solvents might stabilize the charged products, offering insights into the solvent's role in promoting reactivity (Ernst et al., 2013).

Application in Bromination Processes

The compound has been utilized in bromination processes. For instance, Ba(BrF4)2 has been used as a highly active brominating agent for nitrobenzene, yielding pure products like 3-bromo-nitrotoluene. This highlights the compound's role in typical electrophilic bromination of aromatic compounds with various substituents, achieved without requiring catalysts or harsh conditions (Sobolev et al., 2014).

Role in Polymer Solar Cells

The compound has been incorporated into the active layer of polymer solar cells (PSCs) as a fluorescent inhibitor. The introduction of 1-Bromo-4-Nitrobenzene to the P3HT/PCBM active layer significantly improved the device performance of PSCs. The improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface. This incorporation formed electron transfer complexes, leading to a significant boost in power conversion efficiency, evidencing the compound's potential in optimizing solar cell performance (Fu et al., 2015).

Interactions in Solid Phase

The compound's structure has been explored to understand intermolecular interactions in solid phases. Quantum chemical investigations on crystalline derivatives like 1-bromo-2,3,5,6-tetrafluoro-nitrobenzene revealed insights into halogen-halogen and halogen bonding interactions. The study focused on interactions involving fluorine, bromine, and oxygen atoms, providing valuable data on the nature of these interactions and their implications for crystal structures and biological systems (Esrafili & Solimannejad, 2013).

Electrosynthesis and Arylzinc Compounds

Electrochemical reduction of similar compounds, like 1-bromo-4-nitrobenzene, has been studied for the synthesis of arylzinc compounds. This reduction in ionic liquids demonstrated the formation of radical anions and subsequent reaction with zinc electrodes to form arylzinc products. The method serves as a proof-of-concept for generating functionalized arylzinc species, indicating potential routes for novel syntheses (Ernst et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-4,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPUJVOSEQMMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598222 | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-17-5 | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)

![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)